molecular formula C20H20N4O4S2 B2437599 ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896322-01-3

ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2437599
CAS RN: 896322-01-3
M. Wt: 444.52
InChI Key: QQIVZXLTVPGOHG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrido[1,2-a][1,3,5]triazine ring, a thiophene ring, and an acetamido group. It also contains a thioether linkage and an ester group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[1,2-a][1,3,5]triazine and thiophene rings would give the molecule a certain degree of rigidity, while the thioether, acetamido, and ester groups could potentially participate in various types of intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups, its melting and boiling points would be influenced by the strength of the intermolecular forces, and its reactivity would be influenced by the presence of reactive functional groups .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

A key application of this compound involves its use as a precursor in synthesizing various heterocyclic compounds. Researchers have utilized similar compounds in the synthesis of diverse heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine derivatives. These compounds have been explored for their potential insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Chemical Synthesis and Structural Analysis

In the realm of chemical synthesis, derivatives of similar compounds have been developed and structurally analyzed through methods like IR, MS, NMR, and X-ray crystallography. Such processes are essential in confirming the structures of novel chemical entities, which can have various applications in medicinal chemistry and materials science (Mohamed, 2021).

Anticancer Activity

Some derivatives of this compound have been explored for their potential anticancer activities. For instance, certain synthesized heterocycles have shown promising results against the colon HCT-116 human cancer cell line, highlighting the potential therapeutic applications of these compounds in oncology (Abdel-Motaal et al., 2020).

Fluorescent Dyes and Textile Applications

Derivatives of similar compounds have been synthesized and studied for their application as fluorescent dyes. These dyes have specific properties that make them suitable for use in textiles, particularly in enhancing the fluorescent characteristics of materials (Rangnekar & Sabnis, 2007).

Biological Activity Against Microorganisms

Some related compounds have been tested for their biological activity against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Their potential antimicrobial properties could be significant in the development of new antibiotics or antifungal agents (Szulczyk et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it showed promise as a drug, future research could focus on optimizing its synthesis, improving its safety profile, and investigating its mechanism of action .

properties

IUPAC Name

ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-3-28-18(26)16-12-5-4-6-13(12)30-17(16)22-15(25)10-29-19-21-14-8-7-11(2)9-24(14)20(27)23-19/h7-9H,3-6,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIVZXLTVPGOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)N4C=C(C=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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